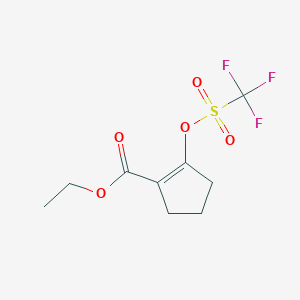![molecular formula C8H13FO2 B038109 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone CAS No. 119030-21-6](/img/structure/B38109.png)
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone, also known as EF-Cyclohexanol, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and materials science. In medicinal chemistry, 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In drug development, 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In materials science, 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been used as a precursor for the synthesis of polymers and other materials with unique properties.
Mechanism Of Action
The mechanism of action of 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in cell behavior and function. The exact mechanism of action of 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol varies depending on the specific application and context.
Biochemical And Physiological Effects
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter activity. In vivo studies have shown that 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol can improve cognitive function, reduce pain and inflammation, and protect against oxidative stress.
Advantages And Limitations For Lab Experiments
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has several advantages for use in lab experiments, including its high purity, stability, and availability. However, there are also some limitations to its use, such as its relatively high cost and potential toxicity at high concentrations. Careful consideration should be given to the appropriate dosage and experimental conditions when using 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol in lab experiments.
Future Directions
There are several future directions for research on 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol, including the development of novel drug candidates based on its structure, the investigation of its potential applications in materials science, and the exploration of its mechanism of action in different contexts. Additionally, further studies are needed to fully understand the safety and toxicity of 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol and to optimize its use in lab experiments and potential clinical applications.
Conclusion
In conclusion, 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol is a chemical compound with significant potential for scientific research in various fields. Its synthesis method has been optimized to produce high yields and purity, and it has been extensively studied for its potential applications in medicinal chemistry, drug development, and materials science. Although its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects in cells and organisms. As research on 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol continues, it is likely to yield new insights and applications in the future.
Synthesis Methods
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol can be synthesized through a multistep process involving the reaction of cyclohexanone with hydrogen fluoride and sodium hydroxide. The resulting product is then treated with a reducing agent to yield 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol. The synthesis method has been optimized to produce high yields and purity of the compound.
properties
CAS RN |
119030-21-6 |
|---|---|
Product Name |
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone |
Molecular Formula |
C8H13FO2 |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
1-[(1R,2S)-2-fluoro-1-hydroxycyclohexyl]ethanone |
InChI |
InChI=1S/C8H13FO2/c1-6(10)8(11)5-3-2-4-7(8)9/h7,11H,2-5H2,1H3/t7-,8+/m0/s1 |
InChI Key |
FIGATCIXYJFURQ-JGVFFNPUSA-N |
Isomeric SMILES |
CC(=O)[C@@]1(CCCC[C@@H]1F)O |
SMILES |
CC(=O)C1(CCCCC1F)O |
Canonical SMILES |
CC(=O)C1(CCCCC1F)O |
synonyms |
Ethanone, 1-(2-fluoro-1-hydroxycyclohexyl)-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)



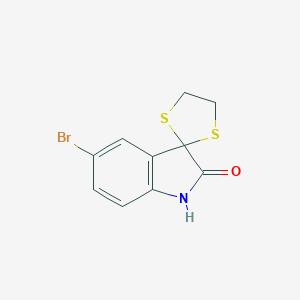
![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
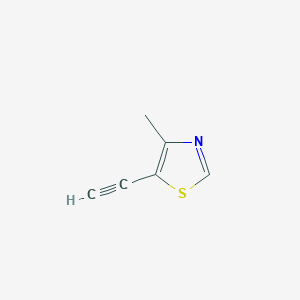
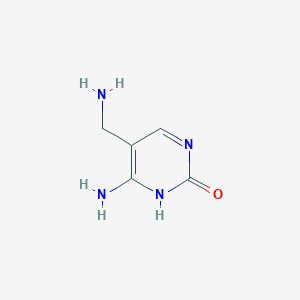
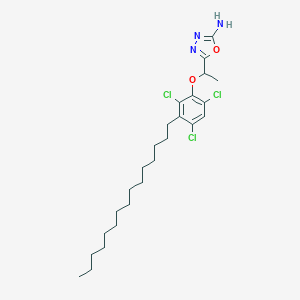
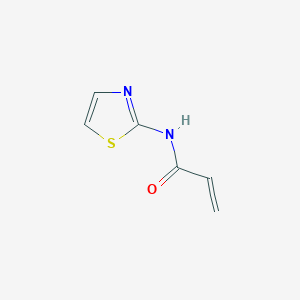
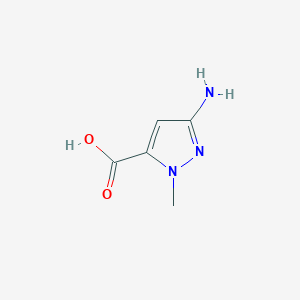
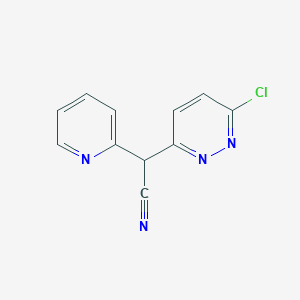
![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
